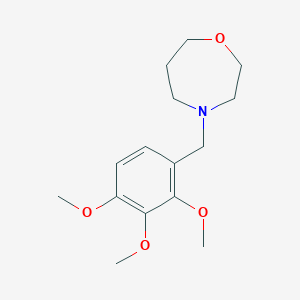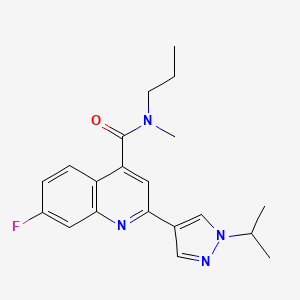
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide, commonly known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK) and has been widely studied for its potential therapeutic applications. AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.
Mécanisme D'action
A-769662 activates N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide by binding to the γ-subunit of the enzyme, leading to conformational changes that increase the activity of the kinase. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, leading to improved energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. In addition, it has been shown to induce weight loss and improve lipid metabolism in obese animal models. A-769662 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using A-769662 in lab experiments is its potency and specificity for N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)propanamide activation. However, its use can be limited by its relatively short half-life and potential off-target effects. In addition, its effects may be influenced by the metabolic state of the cell or tissue being studied.
Orientations Futures
Future research on A-769662 could focus on its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. This could involve further studies on its effects on glucose and lipid metabolism, as well as its potential to induce weight loss. In addition, future research could investigate the potential use of A-769662 in combination with other drugs or therapies for the treatment of metabolic disorders.
Méthodes De Synthèse
A-769662 can be synthesized using a multistep process involving the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with 2-isopropylphenol, followed by conversion to the corresponding acid chloride and subsequent reaction with N,N-dimethylpropylamine. The final product is obtained through a reduction reaction with lithium aluminum hydride.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. In addition, A-769662 has been shown to induce weight loss and improve lipid metabolism in obese animal models.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)14-9-7-8-10-15(14)23-13(3)18(22)20-17-11-16(24-21-17)19(4,5)6/h7-13H,1-6H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCEKSBRFPRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[2-(propan-2-yl)phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)




![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)

![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)
![3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
![3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide](/img/structure/B4965422.png)